3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one
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Overview
Description
3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of pyrazine, oxadiazole, and pyridinone moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazinyl hydrazones with dicarbonyl compounds under acidic or basic conditions . Another approach involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Pyrazine Derivatives: Known for their versatility in pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[5-(2-Pyrazinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is unique due to its combination of pyrazine, oxadiazole, and pyridinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7N5O2 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)9-15-11(18-16-9)8-6-12-4-5-13-8/h1-6H,(H,14,17) |
InChI Key |
OUJBMLSVJZFZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
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